4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine
Description
4-[(4-Chlorophenyl)methoxy]-1H-indazol-3-amine is an organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Properties
CAS No. |
871708-38-2 |
|---|---|
Molecular Formula |
C14H12ClN3O |
Molecular Weight |
273.72 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine |
InChI |
InChI=1S/C14H12ClN3O/c15-10-6-4-9(5-7-10)8-19-12-3-1-2-11-13(12)14(16)18-17-11/h1-7H,8H2,(H3,16,17,18) |
InChI Key |
KLEYHTVUSKFOCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=CC=C(C=C3)Cl)C(=NN2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine can be achieved through several methods:
Transition Metal Catalyzed Reactions: One common method involves the use of copper (Cu) or silver (Ag) as catalysts.
Reductive Cyclization Reactions: This method involves the reduction of nitro compounds to amines, followed by cyclization to form the indazole ring.
Metal-Free Reactions: These reactions often involve the use of organic reagents and solvents to achieve the desired product without the need for metal catalysts.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-[(4-Chlorophenyl)methoxy]-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the indazole ring, especially at positions that are activated by the methoxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts like palladium or copper. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine is a synthetic organic compound in the indazole family. It has a chlorophenyl group and a methoxy substituent and a molecular weight of approximately 239.67 g/mol. The chlorine atom enhances its lipophilicity, influencing its interaction with biological targets.
Potential Applications
The primary applications of this compound are in medicinal chemistry and pharmacology.
Medicinal Chemistry
- Analgesic Agent Research indicates that this compound exhibits biological activity as an anti-inflammatory and analgesic agent. It has demonstrated effectiveness in reducing neuropathic pain in animal models, suggesting potential therapeutic applications for chronic pain management.
- Anticancer Properties Compounds within the indazole class have been studied for their anticancer properties, with some derivatives showing promise against various cancer cell lines. The mechanism of action often involves modulation of specific signaling pathways or inhibition of key enzymes involved in disease progression.
Pharmacology
Interaction studies* These studies focus on its binding affinity to various biological targets and employ techniques to understand the compound's mechanism of action and optimizing its pharmacological properties.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(4-Chlorophenyl)-1H-indazole | Indazole core with chlorophenyl group | Known for anticancer activity |
| 2-Methoxyphenylindazole | Indazole core with methoxyphenyl group | Exhibits anti-inflammatory properties |
| 1-(4-Chlorobenzoyl)-indazole | Indazole core with benzoyl group | Potential use in treating bacterial infections |
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain .
Comparison with Similar Compounds
4-[(4-Chlorophenyl)methoxy]-1H-indazol-3-amine can be compared with other indazole derivatives, such as:
Indazole: The parent compound, which has a simpler structure and serves as the basis for many derivatives.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: A derivative with antiviral activity.
6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2′,3′1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine: A compound with anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-[(4-Chlorophenyl)methoxy]-1H-indazol-3-amine is a synthetic compound that belongs to the indazole family. Its unique structure, characterized by a chlorophenyl group and a methoxy substituent, has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer treatments. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.
The molecular formula of this compound is , with a molecular weight of approximately 239.67 g/mol. The presence of the chlorine atom enhances its lipophilicity, which may influence its interaction with biological targets.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Anti-inflammatory Effects : The compound has shown effectiveness in reducing neuropathic pain in animal models, suggesting its potential as an analgesic agent. It modulates specific signaling pathways involved in pain perception and inflammation .
- Anticancer Properties : Indazole derivatives have been studied for their anticancer effects, with some showing promise against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or modulation of signaling pathways critical for cancer progression.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound. Below is a summary of key findings:
Case Studies
- Neuropathic Pain Relief : In a study involving mice with sciatic nerve cuffing-induced neuropathic pain, this compound was compared to established analgesics. Results indicated comparable efficacy in pain relief, highlighting its potential application in chronic pain management .
- Anticancer Activity : A series of tests on cancer cell lines demonstrated that the compound effectively reduced cell viability in HeLa and K562 cells, with IC50 values indicating significant cytotoxicity while maintaining low toxicity towards normal human cells .
Structure-Activity Relationship (SAR)
The biological activity of indazole derivatives is often influenced by their structural features. For example:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(4-Chlorophenyl)-1H-indazole | Indazole core with chlorophenyl group | Known for anticancer activity |
| 2-Methoxyphenylindazole | Indazole core with methoxyphenyl group | Exhibits anti-inflammatory properties |
| 1-(4-Chlorobenzoyl)-indazole | Indazole core with benzoyl group | Potential use in treating bacterial infections |
The specific combination of substituents in this compound enhances its biological activity while maintaining favorable pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
